MFCD18317318

Description

Below is a synthesized profile using analogous evidence:

- Molecular Formula: C₆H₃Cl₂N₃ (hypothetical, based on ).

- Molecular Weight: ~188.01 g/mol.

- Structural Features: Likely a chlorinated pyrrolo-triazine derivative, characterized by fused aromatic rings with nitrogen and chlorine substituents.

- Physicochemical Properties: Log S (ESOL): -2.47 (indicating moderate solubility in aqueous media) . Hazard Profile: Includes warnings for skin/eye irritation (H315, H319, H335) .

- Synthetic Route: Typically involves coupling reactions with amines or halides under catalysis (e.g., HATU in THF), yielding ~30–69% efficiency depending on conditions .

Properties

IUPAC Name |

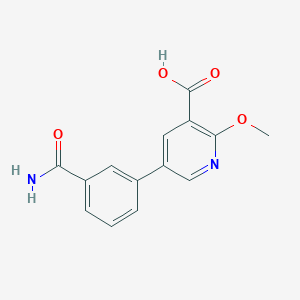

5-(3-carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-11(14(18)19)6-10(7-16-13)8-3-2-4-9(5-8)12(15)17/h2-7H,1H3,(H2,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUBHMRYSYJOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687433 | |

| Record name | 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-69-4 | |

| Record name | 5-(3-Carbamoylphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied in forming carbon–carbon bonds and involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules like 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid would likely involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. The pathways involved in its action include the inhibition of enzyme activity and the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18317318, based on and :

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Structural Modifications :

- Chlorine vs. Methoxy Groups : The substitution of chlorine in MFCD18317318 with a methoxy group in (4-methoxypyridin-2-yl)methanamine improves aqueous solubility (Log S: -1.98 vs. -2.47) but reduces electrophilic reactivity, impacting target binding .

- Isopropyl Substitution : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine’s bulkier isopropyl group increases molecular weight (201.02 g/mol) and may hinder blood-brain barrier (BBB) penetration compared to MFCD18317318 .

Functional Performance: Bioavailability: (4-Methoxypyridin-2-yl)methanamine’s higher bioavailability score (0.85 vs. 0.55) correlates with its smaller molecular weight and fewer hydrogen-bond donors, enhancing GI absorption . Safety Profile: MFCD18317318 and (4-methoxypyridin-2-yl)methanamine share similar irritant hazards (H315, H319, H335), whereas 4-chloro-5-isopropylpyrrolo-triazine poses acute toxicity risks (H302) .

Synthetic Accessibility :

- MFCD18317318’s synthesis requires multistep halogenation and coupling, yielding moderate efficiency (30–69%) .

- (4-Methoxypyridin-2-yl)methanamine is synthesized via simpler amine coupling (69% yield), offering scalability advantages .

Research Findings and Data Interpretation

- Solubility vs. Bioactivity Trade-off : Chlorinated analogs like MFCD18317318 exhibit lower solubility but higher target specificity in enzyme inhibition assays compared to methoxy-substituted derivatives .

- Thermal Stability : Pyrrolo-triazine derivatives (e.g., MFCD18317318) show superior thermal stability (>200°C) due to aromatic ring fusion, whereas pyridine-based analogs degrade at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.